molecular formula C15H15ClN4 B10815618 3-(4-Tert-butylphenyl)-5-chloro-[1,2,4]triazolo[4,3-a]pyrazine

3-(4-Tert-butylphenyl)-5-chloro-[1,2,4]triazolo[4,3-a]pyrazine

Cat. No.: B10815618
M. Wt: 286.76 g/mol
InChI Key: NECIZURWQVYZKH-UHFFFAOYSA-N
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Description

3-(4-Tert-butylphenyl)-5-chloro-[1,2,4]triazolo[4,3-a]pyrazine is a nitrogen-containing heterocyclic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Tert-butylphenyl)-5-chloro-[1,2,4]triazolo[4,3-a]pyrazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-tert-butylphenylhydrazine with 5-chloro-1,2,4-triazole-3-carboxylic acid in the presence of a dehydrating agent . The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs. This could include the use of continuous flow reactors and more efficient catalysts .

Chemical Reactions Analysis

Types of Reactions

3-(4-Tert-butylphenyl)-5-chloro-[1,2,4]triazolo[4,3-a]pyrazine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(4-Tert-butylphenyl)-5-chloro-[1,2,4]triazolo[4,3-a]pyrazine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain kinases, which are enzymes involved in cell signaling pathways . This inhibition can lead to the disruption of cancer cell proliferation and survival .

Properties

Molecular Formula

C15H15ClN4

Molecular Weight

286.76 g/mol

IUPAC Name

3-(4-tert-butylphenyl)-5-chloro-[1,2,4]triazolo[4,3-a]pyrazine

InChI

InChI=1S/C15H15ClN4/c1-15(2,3)11-6-4-10(5-7-11)14-19-18-13-9-17-8-12(16)20(13)14/h4-9H,1-3H3

InChI Key

NECIZURWQVYZKH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NN=C3N2C(=CN=C3)Cl

Origin of Product

United States

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